molecular formula C14H12N2O B1282718 8-(Benzyloxy)imidazo[1,2-a]pyridine CAS No. 96428-16-9

8-(Benzyloxy)imidazo[1,2-a]pyridine

Cat. No.: B1282718
CAS No.: 96428-16-9
M. Wt: 224.26 g/mol
InChI Key: LDJVMJRATISVRW-UHFFFAOYSA-N
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Description

8-(Benzyloxy)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazo ring fused to a pyridine ring The benzyloxy group is attached at the 8th position of the imidazo[1,2-a]pyridine core

Scientific Research Applications

8-(Benzyloxy)imidazo[1,2-a]pyridine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Safety and Hazards

The safety information for “8-(Benzyloxy)imidazo[1,2-a]pyridine” indicates that it is hazardous . It causes severe skin burns and eye damage .

Future Directions

Imidazo[1,2-a]pyridines, including “8-(Benzyloxy)imidazo[1,2-a]pyridine”, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character . Therefore, future developments in this field are expected to focus on the pattern and position of the substitution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Benzyloxy)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with benzyl alcohol in the presence of a suitable catalyst. The reaction typically requires heating and may involve the use of a dehydrating agent to facilitate the formation of the imidazo ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(Benzyloxy)imidazo[1,2-a]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoyl group.

    Reduction: The imidazo ring can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the imidazo ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Benzoyl-imidazo[1,2-a]pyridine

    Reduction: Reduced imidazo[1,2-a]pyridine derivatives

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Lacks the benzyloxy group, which may result in different biological activity.

    8-(Methoxy)imidazo[1,2-a]pyridine: Contains a methoxy group instead of a benzyloxy group, which can alter its chemical properties and reactivity.

    8-(Ethoxy)imidazo[1,2-a]pyridine: Contains an ethoxy group, leading to variations in its physical and chemical characteristics.

Uniqueness

8-(Benzyloxy)imidazo[1,2-a]pyridine is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a therapeutic agent and its utility in various scientific research applications.

Properties

IUPAC Name

8-phenylmethoxyimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-2-5-12(6-3-1)11-17-13-7-4-9-16-10-8-15-14(13)16/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJVMJRATISVRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CN3C2=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60540639
Record name 8-(Benzyloxy)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60540639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96428-16-9
Record name 8-(Benzyloxy)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60540639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

As shown in FIG. 6, concentrated HCl (34 mL, 345 mmol) was added drop-wise to 2-bromo-1,1-diethoxyethane 17 (29.56, 150 mmol) at room temperature in a 250-mL three neck round bottomed flask. The mixture was then heated at 55° C. for 30 minutes. The pale yellow mixture was then cooled to 0° C. and anhydrous Na2SO4 (64 g) added and the reaction stirred for 1.0 hour. The reaction mixture now containing crude bromoacetaldehyde 18 was filtered into a three neck 1000-mL round bottomed flask and the cake washed with ethanol (100 mL). The flask was then cooled to 0° C. and 2- amino-3-benzyloxypyridine 19 (10.0 g, 50 mmol) added portion wise followed by the addition of NaHCO3 (42 g, 500 mmol). There was evolution of gas. After the bubbling had ceased, the mixture was refluxed at 70° C. for 1.0 hour. The reaction mixture was then cooled to room temperature, filtered and concentrated under reduced pressure. CH2Cl2 was added to the residue at 0° C. and 40% NaOH (30 mL) added to pH 10. The mixture was then diluted with water (100 mL) and the organic phase separated, dried (Na2SO4) and concentrated under reduced pressure. Purification on silica gel (CombiFlash, Heptanes/EtOAc elution) afforded 8-benzyloxy-imidazo[1,2-α]pyridine 24 as colorless needles. 7.2 g, 64%, yield.
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42 g
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Synthesis routes and methods II

Procedure details

2-Amino-3-benzyloxypyridine is reacted with bromoacetaldehye in aqueous tetrahydrofuran in the presence of sodium hydrogen carbonate, whereby the above-identified compound is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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